1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-(trifluoromethyl)phenyl)-
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Overview
Description
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-(trifluoromethyl)phenyl)- is a synthetic organic compound that belongs to the class of triazole derivatives These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-(trifluoromethyl)phenyl)- typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile.
Introduction of the Ethanol Group: The ethanol group can be introduced via a nucleophilic substitution reaction.
Attachment of Difluorophenyl and Trifluoromethylphenyl Groups: These groups can be attached through Friedel-Crafts alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-(trifluoromethyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-(trifluoromethyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-(trifluoromethyl)phenyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in biological processes, leading to its observed effects. The presence of difluorophenyl and trifluoromethylphenyl groups can enhance its binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,4-Triazole-1-ethanol: Lacks the difluorophenyl and trifluoromethylphenyl groups.
1H-1,2,4-Triazole-1-ethanol, alpha-(4-chlorophenyl)-alpha-(4-(trifluoromethyl)phenyl)-: Contains a chlorophenyl group instead of a difluorophenyl group.
Uniqueness
1H-1,2,4-Triazole-1-ethanol, alpha-(2,4-difluorophenyl)-alpha-(4-(trifluoromethyl)phenyl)- is unique due to the presence of both difluorophenyl and trifluoromethylphenyl groups, which can enhance its biological activity and stability compared to similar compounds.
Properties
CAS No. |
100567-94-0 |
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Molecular Formula |
C17H12F5N3O |
Molecular Weight |
369.29 g/mol |
IUPAC Name |
1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)-1-[4-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C17H12F5N3O/c18-13-5-6-14(15(19)7-13)16(26,8-25-10-23-9-24-25)11-1-3-12(4-2-11)17(20,21)22/h1-7,9-10,26H,8H2 |
InChI Key |
OJSWWDFSVSDXFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O)C(F)(F)F |
Origin of Product |
United States |
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